2-Chloro-N-methyl-6-nitrobenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-methyl-6-nitrobenzylamine is an organic compound with the molecular formula C8H9ClN2O2. It is a derivative of benzylamine, characterized by the presence of a chlorine atom at the second position, a nitro group at the sixth position, and a methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-6-nitrobenzylamine typically involves the nitration of a suitable benzylamine precursor followed by chlorination and methylation steps. One common synthetic route is as follows:
Nitration: The starting material, benzylamine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the sixth position.
Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the second position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-6-nitrobenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group attached to the nitrogen can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in acetic acid.
Major Products Formed
Substitution: Formation of substituted benzylamine derivatives.
Reduction: Formation of 2-Chloro-N-methyl-6-aminobenzylamine.
Oxidation: Formation of N-oxide derivatives.
Scientific Research Applications
2-Chloro-N-methyl-6-nitrobenzylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-6-nitrobenzylamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and methyl group contribute to the compound’s lipophilicity and ability to cross cell membranes, enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-methylbenzylamine
- 2-Chloro-6-nitrobenzylamine
- N-methyl-6-nitrobenzylamine
Comparison
2-Chloro-N-methyl-6-nitrobenzylamine is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical and biological properties. Compared to 2-Chloro-N-methylbenzylamine, the nitro group enhances its reactivity and potential for bioreduction. Compared to 2-Chloro-6-nitrobenzylamine, the methyl group increases its lipophilicity and membrane permeability. N-methyl-6-nitrobenzylamine lacks the chlorine atom, which affects its substitution reactions and overall reactivity .
Properties
CAS No. |
94108-15-3 |
---|---|
Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-5-6-7(9)3-2-4-8(6)11(12)13/h2-4,10H,5H2,1H3 |
InChI Key |
KLVFNRYOUGSYDE-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC=C1Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.